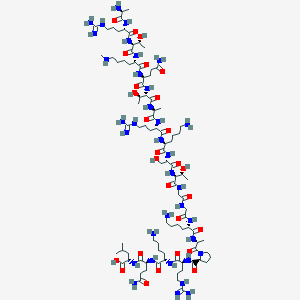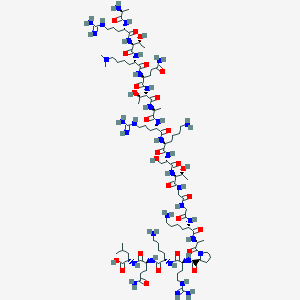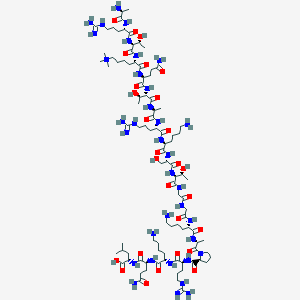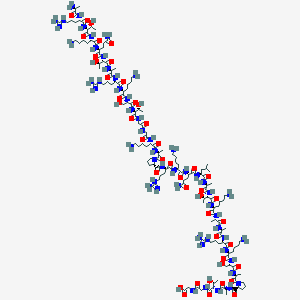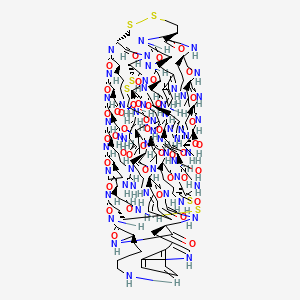
H-Asp-Cys(1)-Leu-Lys-Phe-Gly-Trp-Lys-Cys(2)-Asn-Pro-Arg-Asn-Asp-Lys-Cys(3)-Cys(1)-Ser-Gly-Leu-Lys-Cys(2)-Gly-Ser-Asn-His-Asn-Trp-Cys(3)-Lys-Leu-His-Ile-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-Aspartic acid-Cysteine(1)-Leucine-Lysine-Phenylalanine-Glycine-Tryptophan-Lysine-Cysteine(2)-Asparagine-Proline-Arginine-Asparagine-Aspartic acid-Lysine-Cysteine(3)-Cysteine(1)-Serine-Glycine-Leucine-Lysine-Cysteine(2)-Glycine-Serine-Asparagine-Histidine-Asparagine-Tryptophan-Cysteine(3)-Lysine-Leucine-Histidine-Isoleucine-OH” is a peptide composed of 31 amino acids. This peptide sequence is notable for its complex structure, which includes multiple cysteine residues that can form disulfide bonds, contributing to its stability and functionality.
Aplicaciones Científicas De Investigación
Chemistry
This peptide can be used as a model system to study peptide synthesis, folding, and stability. Its complex structure makes it an excellent candidate for investigating disulfide bond formation and isomerization.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also serve as a scaffold for designing peptide-based drugs or inhibitors.
Medicine
In medicine, this peptide may have therapeutic potential due to its stability and ability to interact with specific molecular targets. It could be used in drug delivery systems, as a diagnostic tool, or as a therapeutic agent itself.
Industry
In the industrial sector, this peptide can be utilized in the development of biosensors, biocatalysts, and other biotechnological applications. Its stability and specificity make it a valuable component in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the entire sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The cysteine residues can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Mecanismo De Acción
The mechanism of action of this peptide depends on its specific sequence and structure. The presence of multiple cysteine residues allows for the formation of disulfide bonds, which stabilize the peptide and enable it to maintain its functional conformation. The peptide can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- H-Aspartic acid-Cysteine-Leucine-Lysine-Phenylalanine-Glycine-Tryptophan-Lysine-Cysteine-Asparagine-Proline-Arginine-Asparagine-Aspartic acid-Lysine-Cysteine-Cysteine-Serine-Glycine-Leucine-Lysine-Cysteine-Glycine-Serine-Asparagine-Histidine-Asparagine-Tryptophan-Cysteine-Lysine-Leucine-Histidine-Isoleucine-OH
- H-Aspartic acid-Cysteine(1)-Leucine-Lysine-Phenylalanine-Glycine-Tryptophan-Lysine-Cysteine(2)-Asparagine-Proline-Arginine-Asparagine-Aspartic acid-Lysine-Cysteine(3)-Cysteine(1)-Serine-Glycine-Leucine-Lysine-Cysteine(2)-Glycine-Serine-Asparagine-Histidine-Asparagine-Tryptophan-Cysteine(3)-Lysine-Leucine-Histidine-Isoleucine-OH
Uniqueness
The uniqueness of this peptide lies in its specific sequence and the arrangement of cysteine residues, which allow for the formation of multiple disulfide bonds. This structural feature enhances the peptide’s stability and functionality, making it suitable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C162H246N52O43S6 |
|---|---|
Peso molecular |
3802.47 Da |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(1R,4S,10S,13S,16S,19S,22S,25R,30R,33S,36S,39S,42S,45S,51R,54S,57S,63S,66R,71R,74S,77S,80S,86S,89S)-22,54,77,89-tetrakis(4-aminobutyl)-71-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4,16,36,42-tetrakis(2-amino-2-oxoethyl)-80-benzyl-13-(3-carbamimidamidopropyl)-19-(carboxymethyl)-45,63-bis(hydroxymethyl)-39-(1H-imidazol-4-ylmethyl)-33,86-bis(1H-indol-3-ylmethyl)-57,74-bis(2-methylpropyl)-2,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,72,75,78,81,84,87,90,97-heptacosaoxo-27,28,68,69,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,73,76,79,82,85,88,91,96-heptacosazatetracyclo[49.40.4.225,66.06,10]heptanonacontane-30-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C162H245N51O44S6/c1-9-83(8)131(161(256)257)212-152(247)107(56-88-66-176-79-184-88)199-144(239)102(51-82(6)7)194-136(231)95(36-18-23-43-164)192-154(249)117-74-261-263-77-120-158(253)211-119-76-262-259-73-116(206-132(227)91(168)57-129(223)224)155(250)195-101(50-81(4)5)143(238)189-94(35-17-22-42-163)137(232)196-103(52-84-29-11-10-12-30-84)133(228)180-67-127(221)186-104(53-85-63-178-92-33-15-13-31-89(85)92)145(240)190-97(38-20-25-45-166)140(235)208-118(156(251)204-112(61-125(172)219)160(255)213-48-28-41-121(213)159(254)193-99(40-27-47-177-162(173)174)138(233)200-108(58-122(169)216)150(245)203-111(62-130(225)226)151(246)191-98(141(236)209-120)39-21-26-46-167)75-260-258-72-115(207-139(234)96(37-19-24-44-165)188-142(237)100(49-80(2)3)185-126(220)68-181-134(229)113(70-214)205-157(119)252)135(230)182-69-128(222)187-114(71-215)153(248)202-110(60-124(171)218)149(244)198-106(55-87-65-175-78-183-87)147(242)201-109(59-123(170)217)148(243)197-105(146(241)210-117)54-86-64-179-93-34-16-14-32-90(86)93/h10-16,29-34,63-66,78-83,91,94-121,131,178-179,214-215H,9,17-28,35-62,67-77,163-168H2,1-8H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,175,183)(H,176,184)(H,180,228)(H,181,229)(H,182,230)(H,185,220)(H,186,221)(H,187,222)(H,188,237)(H,189,238)(H,190,240)(H,191,246)(H,192,249)(H,193,254)(H,194,231)(H,195,250)(H,196,232)(H,197,243)(H,198,244)(H,199,239)(H,200,233)(H,201,242)(H,202,248)(H,203,245)(H,204,251)(H,205,252)(H,206,227)(H,207,234)(H,208,235)(H,209,236)(H,210,241)(H,211,253)(H,212,247)(H,223,224)(H,225,226)(H,256,257)(H4,173,174,177)/t83-,91-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,131-/m0/s1 |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CC(=O)N)CC7=CNC=N7)CC(=O)N)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC4=O)CO)CC(C)C)CCCCN)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CCCNC(=N)N)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CC=CC=C1)CCCCN)CC(C)C)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-5-amino-1-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B1151272.png)



